(4Z)-4-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-4-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule characterized by its unique structure, which includes multiple aromatic rings and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by the introduction of the ethoxy and methylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the methylene bridge under controlled conditions to ensure the desired (4Z) configuration.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to enhance yield and purity. This often involves the use of automated reactors and continuous flow chemistry techniques to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4Z)-4-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of (4Z)-4-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4Z)-4-{[3-(4-ETHOXY-3-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern and the presence of the ethoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
(4Z)-4-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C29H26N4O2 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(4Z)-4-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C29H26N4O2/c1-4-35-27-16-15-22(17-20(27)2)28-23(19-32(31-28)24-11-7-5-8-12-24)18-26-21(3)30-33(29(26)34)25-13-9-6-10-14-25/h5-19H,4H2,1-3H3/b26-18- |
InChI Key |
AXJALXXXWSQMRV-ITYLOYPMSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C)C5=CC=CC=C5)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=NN(C3=O)C4=CC=CC=C4)C)C5=CC=CC=C5)C |
Origin of Product |
United States |
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